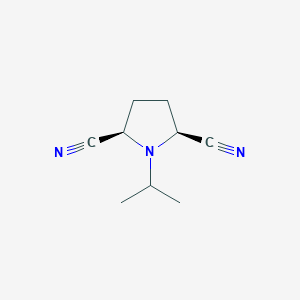
4-(1H-pyrazol-4-yl)pyridine
Descripción general
Descripción
“4-(1H-pyrazol-4-yl)pyridine” is a compound that can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research processes and chemical pharmaceutical production processes .
Synthesis Analysis
The synthesis of pyrazole nucleus, which is a part of “4-(1H-pyrazol-4-yl)pyridine”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular formula of “4-(1H-pyrazol-4-yl)pyridine” is C8H7N3 . Its average mass is 145.161 Da and its monoisotopic mass is 145.063995 Da .Chemical Reactions Analysis
The compound “4-(1H-pyrazol-4-yl)pyridine” can be involved in various chemical reactions. For instance, it can be used in the synthesis of new heterocycles .Physical And Chemical Properties Analysis
The density of “4-(1H-pyrazol-4-yl)pyridine” is 1.2±0.1 g/cm3. Its boiling point is 359.0±25.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 58.1±3.0 kJ/mol. The flash point is 177.3±16.1 °C .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
“4-(1H-pyrazol-4-yl)pyridine” can be used as an intermediate in organic synthesis . This means it can be used in the production of various other compounds, playing a crucial role in the development of new substances.
Pharmaceutical Intermediate
In addition to its role in organic synthesis, “4-(1H-pyrazol-4-yl)pyridine” is also used as a pharmaceutical intermediate . This suggests that it can be used in the production of various pharmaceutical drugs, contributing to advancements in medicine.
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which include “4-(1H-pyrazol-4-yl)pyridine”, have been described in more than 5500 references (2400 patents) up to date . They have been used for a wide range of biological targets .
Structure-Activity Relationship Studies
Pyrazol-4-yl-pyridine derivatives have been used in structure-activity relationship studies . These studies are crucial in drug discovery and development as they help determine the relationship between the chemical structure of a compound and its pharmacological activity.
Development of PET Ligands
Pyrazol-4-yl-pyridine derivatives have been used in the development of suitable PET (Positron Emission Tomography) ligands . These ligands allow the non-invasive visualization of specific targets in the brain, contributing to advancements in neuroimaging.
Safety and Hazards
Direcciones Futuras
The compound “4-(1H-pyrazol-4-yl)pyridine” can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research processes and chemical pharmaceutical production processes . Therefore, its future directions could be in the development of new drugs and in the field of organic synthesis.
Mecanismo De Acción
Target of Action
It is known that this compound can serve as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets.
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Action Environment
The action, efficacy, and stability of 4-(1H-pyrazol-4-yl)pyridine can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature to maintain its stability . Other factors such as pH, presence of other chemicals, and temperature could also potentially affect its action and efficacy.
Propiedades
IUPAC Name |
4-(1H-pyrazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDKFMFJVGNYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362876 | |
| Record name | 4-(1H-pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-4-yl)pyridine | |
CAS RN |
19959-71-8 | |
| Record name | 4-(1H-pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19959-71-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-(1H-pyrazol-4-yl)pyridine interesting for constructing porous materials?
A: 4-(1H-pyrazol-4-yl)pyridine is an attractive building block for PCPs due to its ability to act as a bridging ligand. Its multiple nitrogen donor atoms can coordinate to metal ions, leading to the formation of extended framework structures. For instance, Hpypz reacts with Zn(II) salts to create two distinct PCPs, [Zn(pypz)(OAc)]·guest (1·g) and [Zn2(pypz)2(oba)]·guest (2·g) [].
Q2: How does the structure of the PCP affect its gas adsorption properties?
A: The choice of ancillary ligands in conjunction with Hpypz significantly influences the final PCP structure and its properties. In the case of [Zn(pypz)(OAc)]·guest, a one-dimensional channel structure forms, while [Zn2(pypz)2(oba)]·guest exhibits discrete pores []. Interestingly, both PCPs demonstrate preferential adsorption of CO2 at low temperatures, highlighting the potential for gas separation applications [].
Q3: Can the flexibility of these Hpypz-based PCPs be controlled?
A: Yes, research has shown that the flexibility of Hpypz-based PCPs can be influenced by crystal size. [Cu2(pypz)2]·0.5p-xylene (MAF-36) exhibits a unique size-dependent flexibility []. Larger crystals of MAF-36 undergo phase transitions at lower temperatures compared to smaller crystals, showcasing the possibility of tuning material properties through controlled synthesis [].
Q4: Do different metal ions impact the properties of Hpypz-based PCPs?
A: Absolutely. Comparing [Ag2(pypz)2]·0.5C8H10 (MAF-36(Ag)) and [Cu2(pypz)2]·0.5C8H10 (MAF-36(Cu)), both exhibiting isomorphous structures, reveals distinct behaviors []. Upon guest molecule removal, the Ag-based framework transforms into a nonporous structure, while the Cu-based framework retains its porosity []. This difference highlights the significant role metal ions play in dictating framework stability and guest-responsive behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)

![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)









